molecular formula C14H23IO B14191579 2-(1-Iodononylidene)cyclopentan-1-one CAS No. 868700-99-6

2-(1-Iodononylidene)cyclopentan-1-one

Katalognummer: B14191579
CAS-Nummer: 868700-99-6
Molekulargewicht: 334.24 g/mol
InChI-Schlüssel: IFTHQPOICQZZFC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1-Iodononylidene)cyclopentan-1-one is an organic compound with the molecular formula C14H23IO It is a derivative of cyclopentanone, featuring an iodononylidene substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Iodononylidene)cyclopentan-1-one typically involves the reaction of cyclopentanone with an appropriate iodononylidene precursor. One common method is the aldol condensation reaction, where cyclopentanone reacts with an aldehyde or ketone in the presence of a base to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale aldol condensation reactions using optimized conditions to maximize yield and purity. The use of solid-base catalysts, such as potassium fluoride impregnated alumina, has been shown to be effective in achieving high yields .

Analyse Chemischer Reaktionen

Types of Reactions

2-(1-Iodononylidene)cyclopentan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .

Wissenschaftliche Forschungsanwendungen

2-(1-Iodononylidene)cyclopentan-1-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(1-Iodononylidene)cyclopentan-1-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing biological processes and chemical transformations. The exact molecular targets and pathways depend on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclopentanone: The parent compound, which lacks the iodononylidene substituent.

    2-(1-Bromononylidene)cyclopentan-1-one: A similar compound with a bromine atom instead of iodine.

    2-(1-Chlorononylidene)cyclopentan-1-one: Another analog with a chlorine atom.

Uniqueness

2-(1-Iodononylidene)cyclopentan-1-one is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine and chlorine analogs. The iodine atom can participate in specific substitution reactions and influence the compound’s overall chemical behavior .

Eigenschaften

CAS-Nummer

868700-99-6

Molekularformel

C14H23IO

Molekulargewicht

334.24 g/mol

IUPAC-Name

2-(1-iodononylidene)cyclopentan-1-one

InChI

InChI=1S/C14H23IO/c1-2-3-4-5-6-7-10-13(15)12-9-8-11-14(12)16/h2-11H2,1H3

InChI-Schlüssel

IFTHQPOICQZZFC-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCC(=C1CCCC1=O)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.